

Spectroscopic Profile of 1-(Pyridin-4-yl)propan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: 1-(Pyridin-4-yl)propan-1-amine

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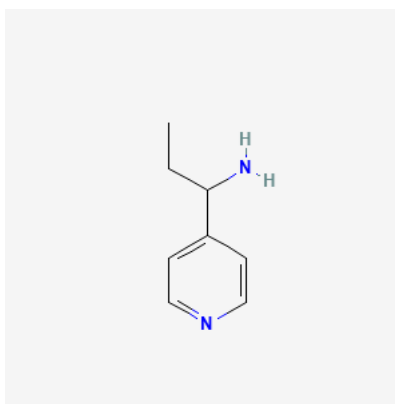
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectroscopic data for the compound **1-(Pyridin-4-yl)propan-1-amine**. Given the limited availability of public experimental spectra for this specific molecule, this document compiles predicted data based on established computational models and provides generalized, yet detailed, experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Information

Compound Name	1-(Pyridin-4-yl)propan-1-amine
CAS Number	22026-61-5
Molecular Formula	C ₈ H ₁₂ N ₂
Molecular Weight	136.19 g/mol

Structure



Mass Spectrometry Data

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For **1-(Pyridin-4-yl)propan-1-amine**, which possesses basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is a highly effective method for generating protonated molecular ions.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **1-(Pyridin-4-yl)propan-1-amine** in the gas phase. This data is crucial for the interpretation of high-resolution mass spectra.

Adduct	Predicted m/z
[M+H] ⁺	137.1073
[M+Na] ⁺	159.0893
[M+K] ⁺	175.0632
[M+NH ₄] ⁺	154.1339

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for **1-(Pyridin-4-yl)propan-1-amine** are not readily available in the public domain, the following tables present predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on established increments for pyridine and alkylamine moieties and serve as a reliable guide for spectral analysis.

Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.55	d	2H	H-2, H-6 (Pyridine)
~7.25	d	2H	H-3, H-5 (Pyridine)
~3.85	t	1H	H- α (CH-NH_2)
~1.65	m	2H	H- β (CH_2)
~1.50	br s	2H	NH_2
~0.90	t	3H	H- γ (CH_3)

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~155.0	C-4 (Pyridine)
~149.5	C-2, C-6 (Pyridine)
~121.0	C-3, C-5 (Pyridine)
~57.0	C- α (CH-NH ₂)
~32.0	C- β (CH ₂)
~11.0	C- γ (CH ₃)

Experimental Protocols

The following sections outline standardized procedures for acquiring high-quality NMR and MS data for small molecules such as **1-(Pyridin-4-yl)propan-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **1-(Pyridin-4-yl)propan-1-amine** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher
- Pulse Program: zg30 (30° pulse angle)
- Acquisition Time (AQ): 3-4 seconds
- Relaxation Delay (D1): 1-2 seconds

- Number of Scans (NS): 8-16
- Spectral Width (SW): 12-16 ppm

¹³C NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher
- Pulse Program: zgpg30 (30° pulse angle with proton decoupling)
- Acquisition Time (AQ): 1-2 seconds
- Relaxation Delay (D1): 2 seconds
- Number of Scans (NS): 1024 or higher, depending on sample concentration
- Spectral Width (SW): 200-240 ppm

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a stock solution of **1-(Pyridin-4-yl)propan-1-amine** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to promote protonation.

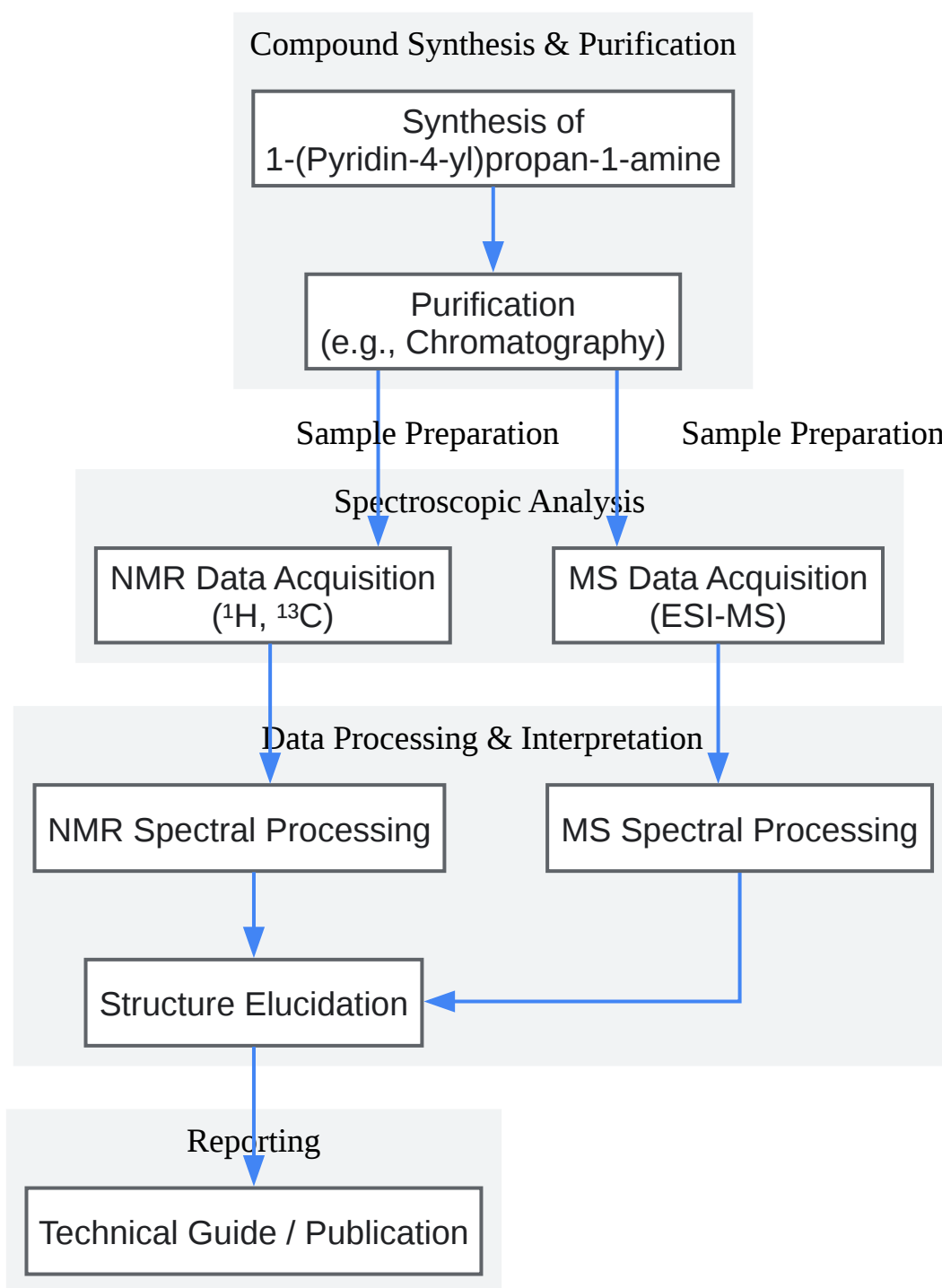
ESI-MS Acquisition Parameters:

- Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3-4 kV
- Cone Voltage: 20-40 V

- Source Temperature: 100-150 °C
- Desolvation Gas Flow: 500-800 L/hr (Nitrogen)
- Mass Range: m/z 50-500

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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